![molecular formula C₆₀H₈₄N₁₆O₁₆ B612524 TAK-448 acetate CAS No. 1470374-22-1](/img/structure/B612524.png)
TAK-448 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAK-448 acetate (MVT-602 acetate) is a potent and full KISS1R agonist with an IC50 of 460 pM and an EC50 of 632 pM.
Aplicaciones Científicas De Investigación
Anti-Tumor Efficacy
TAK-448 acetate, a metastin/kisspeptin analog, has shown potential in anti-tumor applications. Studies demonstrate its effectiveness in inhibiting tumor growth in a rat Vertebral-Cancer of the Prostate (VCaP) androgen-sensitive prostate cancer xenograft model. It achieves this by suppressing androgen hormones, specifically luteinizing hormone and testosterone levels, and may also directly suppress cellular proliferation in VCaP cells. The pharmacokinetic-pharmacodynamic (PK/PD) models developed for TAK-448 and leuprorelin acetate in the study provided quantitative assessments of the drug's anti-tumor effects, showing that TAK-448 has a stronger overall anti-tumor effect compared to TAP-144, another drug studied. The study also suggested a potential direct inhibition pathway of TAK-448 on tumor growth, in addition to its hormone-dependent inhibitory effects (Kogame et al., 2020).
Pharmacokinetics and Metabolism
The pharmacokinetics of TAK-448 have been extensively studied. One study focused on clarifying the mechanism behind the less than dose-proportional nonlinear pharmacokinetics of TAK-448 after subcutaneous administration to rats. The study found that the enhancement of subcutaneous metabolism with dose escalation contributes to this nonlinear pharmacokinetic profile. It was suggested that serine protease might be responsible for the subcutaneous metabolism of TAK-448 (Moriya et al., 2019).
Disposition and Pharmacokinetic Profile
The disposition of TAK-448 in rats and dogs was investigated using radiolabeled TAK-448. The study confirmed that dosed radioactivity was rapidly and well absorbed after subcutaneous administration, with significant concentrations of unchanged TAK-448 and its metabolite detected in plasma. The study concluded that TAK-448 has an acceptable pharmacokinetic profile for clinical evaluation and development (Moriya et al., 2018).
Propiedades
Número CAS |
1470374-22-1 |
---|---|
Fórmula molecular |
C₆₀H₈₄N₁₆O₁₆ |
Peso molecular |
1285.41 |
Nombre IUPAC |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |
InChI |
InChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |
Secuencia |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
Sinónimos |
MVT-602 (acetate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.